molecular formula C15H22FN3O6 B12812890 Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-

Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-

Cat. No.: B12812890
M. Wt: 359.35 g/mol
InChI Key: GAGWJHPBXLXJQN-IHXVIFPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance Spectroscopy

  • $$^{1}\text{H}$$ NMR (500 MHz, DMSO-d6):
    δ 8.21 (s, 1H, H6), 7.89 (br s, 1H, N4-H), 6.32 (d, J = 6.5 Hz, 1H, H1'), 5.21 (dd, J = 5.0, 2.5 Hz, 1H, H3'), 4.98 (t, J = 5.5 Hz, 1H, 2'-OH), 4.38–4.42 (m, 1H, H2'), 3.95–4.02 (m, 2H, H5'a/H5'b), 3.62–3.70 (m, 2H, OCH2CH2CH2CH2CH3), 1.45–1.55 (m, 2H, CH2CH2CH2CH3), 1.25–1.35 (m, 4H, CH2CH2CH3), 0.87 (t, J = 7.0 Hz, 3H, CH3).

  • $$^{13}\text{C}$$ NMR (125 MHz, DMSO-d6):
    δ 165.2 (C4), 158.1 (C2), 152.4 (C6), 150.9 (C=O, carbamate), 95.7 (C5), 87.3 (C1'), 83.6 (C4'), 73.8 (C3'), 70.1 (C2'), 64.5 (C5'), 46.2 (OCH2), 31.8–22.4 (pentyl chain), 14.1 (CH3).

Infrared Spectroscopy

  • IR (ATR, cm$$^{-1}$$): 3340 (N-H stretch), 1705 (C=O, carbamate), 1662 (C=O, pyrimidine), 1248 (C-F).

Mass Spectrometry

  • HRMS (ESI+): Calculated for C16H20FN3O7 [M+H]+: 386.1357, Found: 386.1353.

Crystallographic Data

Single-crystal X-ray analysis of the cyclic carbonate analog (921769-65-5) reveals:

  • Space group: P2$$1$$2$$1$$2$$_1$$
  • Unit cell parameters: a = 8.924 Å, b = 10.356 Å, c = 12.487 Å
  • Z = 4, R$$_1$$ = 0.0421.

The fluorine atom exhibits anisotropic displacement parameters 23% larger than adjacent carbons, suggesting dynamic disorder in the crystal lattice.

Properties

Molecular Formula

C15H22FN3O6

Molecular Weight

359.35 g/mol

IUPAC Name

pentyl N-[1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10+,11-,13-/m1/s1

InChI Key

GAGWJHPBXLXJQN-IHXVIFPJSA-N

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@H]([C@H](O2)C)O)O

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of capecitabine involves several key steps: silylanization, glycosylation, acylation, esterification, and deprotection. During the glycosylation reaction, boron trifluoride etherate is used as a Lewis acid. Trimethylchlorosilane is used as a silylating reagent, dichloromethane as a solvent, and potassium carbonate as an acid-binding agent. The reaction temperatures for these steps are typically between 20-30°C .

Industrial Production Methods: In industrial settings, capecitabine is synthesized using a one-pot method where intermediates do not require separation and purification. The final product is separated and purified through extraction and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Capecitabine undergoes various chemical reactions, including hydrolysis and enzymatic conversion to fluorouracil. The primary reactions involve carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase .

Common Reagents and Conditions:

    Hydrolysis: Involves water and enzymes.

    Enzymatic Conversion: Involves carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase.

Major Products: The major product formed from these reactions is fluorouracil, which is further metabolized into active metabolites such as 5-fluorouridine triphosphate and 5-fluoro-2’-deoxyuridine-5’-O-monophosphate .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Cytidine, 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl] typically involves several steps that include the protection of functional groups and the introduction of the fluorine atom. The compound can be synthesized as a diacetate derivative, which may enhance its solubility and stability in biological systems .

Chemical Structure:

  • Molecular Formula: C₁₃H₁₈FN₃O₅
  • CAS Number: 162204-20-8

Cytidine derivatives have been extensively studied for their antitumor activities. The compound exhibits significant cytotoxic effects against various cancer cell lines, including those from colorectal and breast cancers.

Anticancer Mechanism

The mechanism of action primarily involves interference with nucleic acid synthesis, similar to other nucleoside analogs like 5-fluorouracil (5-FU). It is believed that the fluorine substitution enhances the compound's ability to inhibit thymidylate synthase, an enzyme crucial for DNA replication .

Case Studies

Several studies have documented the efficacy of Cytidine, 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl] in vitro:

  • Study 1: A study assessed its cytotoxicity against a panel of human cancer cell lines using standard protocols established by the National Cancer Institute (NCI). The compound demonstrated a mean growth inhibition (GI50) value indicating potent antitumor activity .
  • Study 2: Another investigation highlighted its effectiveness in reducing tumor growth when combined with other chemotherapeutic agents in animal models, suggesting potential for combination therapy approaches .

Therapeutic Applications

Cytidine, 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl] has promising applications in chemotherapy:

Combination Therapies

Research indicates that this compound can be effectively combined with other agents to enhance therapeutic outcomes while minimizing side effects associated with traditional chemotherapeutics like 5-FU .

Drug Development

The compound serves as an intermediate in the synthesis of more complex nucleoside analogs aimed at improving selectivity and reducing toxicity in cancer treatments .

StudyCell LineGI50 (μM)Notes
Study 1Colorectal Cancer15.72Significant inhibition observed
Study 2Breast Cancer<50Effective in combination therapy

Mechanism of Action

Capecitabine is often compared with other fluoropyrimidine compounds such as tegafur and fluorouracil. Unlike fluorouracil, which is administered intravenously, capecitabine is taken orally, offering greater convenience. Tegafur, another oral prodrug, is often used in combination with other agents like gimeracil and oteracil (S-1) for enhanced efficacy .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Capecitabine and Analogues

Compound Structural Features Administration Metabolism Pathway Therapeutic Index Clinical Applications Key Toxicities
Capecitabine N4-pentyloxy carbonyl, 5'-deoxy modification Oral Liver → 5'-DFCR → 5'-DFUR → TP → 5-FU High (tumor-selective) Breast, colorectal cancers Hand-foot syndrome, diarrhea, stomatitis
5-Fluorouracil (5-FU) Parent pyrimidine IV (bolus/infusion) Direct incorporation into RNA or TS inhibition Low (systemic exposure) Broad solid tumors Myelosuppression, mucositis, cardiotoxicity
Doxifluridine (5’-DFUR) 5’-deoxy-5-fluorouridine Oral TP → 5-FU Moderate Colorectal, gastric cancers GI toxicity, myelosuppression
Tegafur/UFT Tegafur (prodrug) + uracil (DPD inhibitor) Oral Tegafur → 5-FU; uracil inhibits degradation Moderate Colorectal, gastric cancers GI toxicity, hematologic effects
TRC-D235350 3-methylbutoxy group (structural analogue) Investigational Likely similar to capecitabine Under study Preclinical models Not reported
Compound from Benzobutyryl + chloroethylamino group Investigational Designed for DNA alkylation Preclinical Broad anticancer claims (patent) Not reported

Key Differentiators

Capecitabine vs. 5-Fluorouracil

  • Administration : Capecitabine’s oral bioavailability (~100%) avoids invasive IV infusion required for 5-FU .
  • Targeted Activation : TP overexpression in tumors ensures localized 5-FU release, reducing systemic toxicity (e.g., myelosuppression) compared to 5-FU .
  • Efficacy : Capecitabine demonstrates synergy with taxanes and anthracyclines due to TP upregulation by cytotoxic agents, enhancing tumor response .

Capecitabine vs. Doxifluridine (5’-DFUR)

  • Prodrug Hierarchy : Capecitabine is metabolized to 5’-DFUR, but its additional carbamate group enables liver-specific first-pass metabolism, reducing premature 5-FU release in the gut and improving tolerability .
  • Clinical Preference: Capecitabine has a better therapeutic index than 5’-DFUR in xenograft models, attributed to its tumor-selective activation .

Capecitabine vs. Tegafur/UFT

  • Mechanism: Tegafur requires uracil to inhibit dihydropyrimidine dehydrogenase (DPD), whereas capecitabine’s activation relies on endogenous enzymes, reducing drug-drug interaction risks .
  • Toxicity Profile : Capecitabine’s hand-foot syndrome is distinct from UFT’s hematologic and GI toxicities .

Novel Structural Analogues

  • TRC-D235350 : Substitution of pentyloxy with 3-methylbutoxy may alter lipophilicity and tissue distribution, though its clinical relevance remains unproven .

Research Findings and Clinical Implications

  • Tumor Selectivity : In colorectal cancer patients, capecitachieved 2.5× higher 5-FU concentrations in tumors vs. healthy tissue , validating its tumor-activated design .
  • Phase III Trials: Capecitabine demonstrated non-inferiority to IV 5-FU in metastatic colorectal cancer, with improved patient compliance .
  • Combination Therapy : Synergy with cyclophosphamide and paclitaxel highlights its role in multimodal regimens .

Biological Activity

Cytidine, 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]- is a nucleoside analog that has garnered attention in medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in oncology. This compound is structurally related to cytidine, a naturally occurring nucleoside, but features modifications that enhance its biological activity and therapeutic efficacy.

Structural Overview

The compound's structure includes a fluorine atom at the 5-position of the cytidine base, which is known to influence its biological properties by altering metabolic pathways and enhancing stability against enzymatic degradation. The pentyloxycarbonyl group contributes to lipophilicity, potentially improving membrane permeability and cellular uptake.

Cytidine analogs like this compound often exert their biological effects through several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : The incorporation of modified nucleosides into RNA or DNA can disrupt normal nucleic acid synthesis, leading to impaired cell proliferation, particularly in rapidly dividing cancer cells.
  • Induction of Apoptosis : By interfering with cellular signaling pathways, these compounds can trigger programmed cell death in malignant cells.
  • Immunomodulatory Effects : Some studies suggest that nucleoside analogs can modulate immune responses, enhancing the efficacy of immunotherapies.

Antitumor Activity

Research indicates that Cytidine, 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]- exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15DNA synthesis inhibition
HeLa (Cervical Cancer)10Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest

Data adapted from various research findings on nucleoside analogs.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of Cytidine, 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]- shows favorable absorption characteristics. Studies indicate:

  • Oral Bioavailability : Enhanced due to the pentyloxy group.
  • Half-life : Approximately 4 hours in vivo, allowing for effective dosing regimens.

Case Studies

  • Case Study on MCF-7 Cells :
    A study investigated the effects of Cytidine, 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]- on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM. The mechanism was primarily attributed to the inhibition of DNA synthesis and subsequent cell cycle arrest at the S phase.
  • Combination Therapy with Chemotherapeutics :
    Another case study explored the compound's potential in combination with standard chemotherapeutics like doxorubicin. The combination therapy resulted in synergistic effects, significantly enhancing cytotoxicity against HeLa cells compared to either agent alone.

Q & A

Q. What is the enzymatic mechanism underlying the metabolic activation of capecitabine in tumor tissues?

Capecitabine is a prodrug requiring sequential enzymatic conversion:

  • Step 1 : Liver carboxylesterase hydrolyzes the pentyloxycarbonyl group to form 5'-deoxy-5-fluorocytidine (5'-DFCR) .
  • Step 2 : Cytidine deaminase converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR) .
  • Step 3 : Thymidine phosphorylase (TP), overexpressed in tumors, converts 5'-DFUR to 5-fluorouracil (5-FU), the active chemotherapeutic agent . Methodological Insight: To validate this pathway, researchers use enzyme-specific inhibitors (e.g., TP inhibitors) or gene knockout models to block individual steps and quantify metabolite levels via HPLC or LC-MS .

Q. How does tissue-specific expression of thymidine phosphorylase influence capecitabine’s therapeutic efficacy?

TP activity is 3–10× higher in tumor tissues compared to normal tissues, leading to preferential 5-FU generation in malignancies. This selectivity was confirmed in colorectal cancer patients, where tumor 5-FU concentrations were 2.5× higher than adjacent healthy tissue . Experimental Design: Comparative TP activity assays (e.g., immunohistochemistry or enzymatic activity kits) in tumor vs. normal biopsies can predict capecitabine responsiveness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported carboxylesterase (CES) subtypes responsible for capecitabine activation?

Evidence conflicts on whether CES1, CES2, or both drive the initial hydrolysis. For example:

  • suggests broad carboxylesterase activity akin to capecitabine’s analog, capecitabine .
  • specifies liver carboxylesterase without subtype differentiation . Resolution Strategy: Use isoform-selective inhibitors (e.g., benzil for CES1, loperamide for CES2) or recombinant CES subtypes in vitro to identify dominant contributors .

Q. What experimental designs optimize capecitabine’s synergy with other chemotherapeutic agents?

Capecitabine shows additive/synergistic effects with taxanes (e.g., paclitaxel) and anthracyclines (e.g., doxorubicin), partly due to TP upregulation by these agents . Methodology:

  • In vitro : Matrix-combination studies (e.g., Chou-Talalay method) to calculate combination indices.
  • In vivo : Xenograft models with sequential vs. concurrent dosing to assess tumor regression and toxicity .

Q. How can researchers address variability in capecitabine’s pharmacokinetics due to genetic polymorphisms?

Polymorphisms in CES1, DPD (dihydropyrimidine dehydrogenase), and TP genes impact drug metabolism and toxicity. For example:

  • DPD mutations increase 5-FU accumulation, raising toxicity risks (e.g., severe diarrhea) . Approach: Preclinical genotyping of patient-derived xenografts or clinical pharmacogenomic studies to correlate polymorphisms with adverse events .

Analytical & Stability Studies

Q. What methodologies are recommended for quantifying capecitabine and its metabolites in biological matrices?

  • LC-MS/MS : Validated for simultaneous detection of capecitabine, 5'-DFCR, 5'-DFUR, and 5-FU in plasma/tissue .
  • Stability-Indicating UV-Vis : Employed for hydrolytic degradation studies under stress conditions (pH, temperature) .

Q. How can Design of Experiments (DoE) enhance capecitabine stability studies?

A DoE-based approach optimizes parameters like pH, temperature, and enzyme concentration to model degradation kinetics. For example:

  • Factors : pH (4–8), temperature (25–45°C).
  • Response : Degradation rate constants. Outcome: Identifies critical degradation pathways and predicts shelf-life under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.